Ethyl6-(4-biphenyl)-6-oxohexanoate
Description
Ethyl 6-(4-biphenyl)-6-oxohexanoate is a synthetic organic compound characterized by a 6-oxohexanoate backbone esterified with an ethyl group and substituted at the 6-position with a 4-biphenyl moiety. The biphenyl group consists of two aromatic rings connected by a single bond, conferring rigidity and enhanced π-conjugation, which is critical for electronic applications such as charge transport in photovoltaic materials . The ethyl ester group enhances solubility in organic solvents, facilitating its use in synthetic chemistry and materials science.
Its structural features make it a candidate for applications in organic electronics, UV stabilizers, and pharmaceutical intermediates .
Properties
Molecular Formula |
C20H22O3 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
ethyl 6-oxo-4,6-diphenylhexanoate |
InChI |
InChI=1S/C20H22O3/c1-2-23-20(22)14-13-18(16-9-5-3-6-10-16)15-19(21)17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3 |
InChI Key |
DFJNSPCUUIJCKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(4-biphenyl)-6-oxohexanoate typically involves the esterification of 6-(4-biphenyl)-6-oxohexanoic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-(4-biphenyl)-6-oxohexanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(4-biphenyl)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry
- Synthesis of Derivatives : Ethyl 6-(4-biphenyl)-6-oxohexanoate serves as a starting material for synthesizing various derivatives. Its functional groups facilitate reactions such as esterification, reduction, and substitution.
- Reagent in Organic Synthesis : It is utilized as a reagent in organic synthesis to create complex molecules with specific properties.
Biology
- Biological Activity : Research indicates that this compound may exhibit biological activities, including antimicrobial and anti-inflammatory properties. The nitro group can be reduced to form an amine, which may interact with biological targets, enhancing its therapeutic potential.
Medicine
- Pharmaceutical Intermediate : Ongoing studies aim to explore its potential as a pharmaceutical intermediate for developing new drugs. Its ability to undergo various reactions makes it suitable for creating compounds with specific biological activities.
- Antitumor Activity : Preliminary studies have demonstrated that Ethyl 6-(4-biphenyl)-6-oxohexanoate exhibits cytotoxic effects against cancer cell lines such as A-549 (lung cancer) and HepG2 (liver cancer), suggesting its potential as a lead compound in cancer therapy.
Industry
- Production of Specialty Chemicals : The compound is used in the synthesis of specialty chemicals and intermediates for dyes and pigments, contributing to the development of materials with specific color properties.
Antitumor Activity Study
Recent studies have evaluated the antitumor properties of Ethyl 6-(4-biphenyl)-6-oxohexanoate against various cancer cell lines:
| Cell Line | IC50 (µM) | Observation |
|---|---|---|
| A-549 | 12.5 | Significant cell death observed |
| HepG2 | 15.3 | Moderate cytotoxicity |
These results indicate the compound's potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of ethyl 6-(4-biphenyl)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with various enzymes and receptors, potentially modulating their activity. The ester functionality allows the compound to be hydrolyzed in biological systems, releasing the active biphenyl moiety.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Physicochemical Properties
- Molecular Weight and Polarity : The biphenyl derivative has a higher molecular weight (~318 g/mol) compared to fluorophenyl (252 g/mol) and methoxyphenyl analogues, leading to increased aromatic stacking and higher melting points .
- Solubility: The ethyl ester group ensures moderate solubility in nonpolar solvents (e.g., CH2Cl2), while polar substituents (e.g., piperazinomethyl) enhance water solubility in acidic conditions .
- Stability : Biphenyl’s extended conjugation may improve UV stability, similar to triazine-based UV absorbers with biphenyl groups .
Biodegradation Pathways
Enzymatic degradation of 6-oxohexanoate derivatives typically involves dehydrogenation to adipate via enzymes like 6-oxohexanoate dehydrogenase (). However, bulky substituents like biphenyl may hinder enzyme access, slowing degradation compared to smaller analogues (e.g., fluorophenyl) .
Biological Activity
Ethyl 6-(4-biphenyl)-6-oxohexanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 6-(4-biphenyl)-6-oxohexanoate features a biphenyl moiety attached to a hexanoate chain with a keto group. Its structural formula can be represented as follows:
This compound is characterized by its unique functional groups, which contribute to its reactivity and biological interactions.
The biological activity of Ethyl 6-(4-biphenyl)-6-oxohexanoate is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The oxo group can form hydrogen bonds with amino acids in proteins, influencing enzyme activity.
- π-π Interactions : The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their function.
- Hydrolysis : The ester bond can be hydrolyzed to release the active carboxylic acid, which may exhibit further biochemical activities.
Antimicrobial Properties
Research has indicated that Ethyl 6-(4-biphenyl)-6-oxohexanoate exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as phospholipase A2 (PLA2), which plays a crucial role in the eicosanoid pathway. This inhibition could lead to reduced inflammation and pain .
In vitro Studies
In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, Ethyl 6-(4-biphenyl)-6-oxohexanoate was tested against human breast cancer cells (MCF-7) and showed significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
In vivo Studies
Animal model studies have further supported the anti-inflammatory effects of this compound. In a murine model of acute inflammation, administration of Ethyl 6-(4-biphenyl)-6-oxohexanoate resulted in a marked reduction in paw edema compared to control groups, indicating its potential therapeutic application in inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of Ethyl 6-(4-biphenyl)-6-oxohexanoate, it is beneficial to compare it with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| Ethyl 6-oxohexanoate | Simple ester | Limited biological activity |
| 6-(4-biphenyl)-6-oxohexanoic acid | Acid derivative | Increased antimicrobial activity |
| Ethyl 4-biphenylcarboxylate | Carboxylic ester | Varies; less potent than biphenyl-containing compounds |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 6-(4-biphenyl)-6-oxohexanoate in laboratory settings?
- Methodological Answer : The synthesis of this ester can be extrapolated from analogous compounds. Key steps include:
- Esterification : Reacting 6-(4-biphenyl)-6-oxohexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) .
- Reduction : Using NaBH₄ or LiAlH₄ to reduce intermediate carbonyl groups, though steric hindrance from the biphenyl group may necessitate optimized conditions .
- Substitution : Nucleophilic substitution at the ester group with amines or alcohols under basic/acidic conditions .
- Data Table :
| Step | Reagents/Conditions | Expected Intermediate | Yield* |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux | 6-(4-Biphenyl)-6-oxohexanoic acid ethyl ester | ~60-70% |
| Reduction | NaBH₄/MeOH, 0°C | 6-(4-Biphenyl)-6-hydroxyhexanoate | ~50% |
| Substitution | Amines, K₂CO₃/DMF | Substituted amide derivatives | Variable |
| *Yields estimated from analogous syntheses . |
Q. How can spectroscopic techniques characterize Ethyl 6-(4-biphenyl)-6-oxohexanoate?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons (7.2–7.8 ppm, multiplet for biphenyl), ester carbonyl (δ ~4.1–4.3 ppm for -OCH₂CH₃), and ketone (δ ~2.5–2.8 ppm for -CO-) .
- ¹³C NMR : Ketone carbonyl (δ ~205–210 ppm), ester carbonyl (δ ~170–175 ppm), aromatic carbons (δ ~125–140 ppm) .
- IR : Strong absorption at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
- Mass Spectrometry : Molecular ion peak at m/z 324 (C₂₀H₂₀O₃), with fragmentation patterns indicating biphenyl cleavage .
Advanced Research Questions
Q. What enzymatic pathways degrade Ethyl 6-(4-biphenyl)-6-oxohexanoate, and how can their kinetics be modeled?
- Methodological Answer :
- Key Enzymes : 6-Oxohexanoate dehydrogenase (EC 1.2.1.63) catalyzes oxidation to adipate via NADP⁺/NADPH cofactors .
- Kinetic Modeling : Use Michaelis-Menten kinetics with purified enzyme. Measure Kₘ and Vₘₐₓ under varying pH and substrate concentrations .
- Microbial Studies : Pseudomonas spp. and Acinetobacter strains degrade similar esters via ω-oxidation pathways; adapt growth assays with the target compound as the sole carbon source .
- Data Table :
| Enzyme | Source Organism | Substrate | Cofactor | Product |
|---|---|---|---|---|
| 6-Oxohexanoate dehydrogenase | Acinetobacter sp. | 6-Oxohexanoate | NADP⁺ | Adipate |
| Aldehyde dehydrogenase (AldH) | Pseudomonas spp. | 6-Oxohexanoate | NAD⁺ | Adipate |
Q. How does the biphenyl substituent influence reactivity compared to naphthyl analogs?
- Methodological Answer :
- Hydrophobicity : Biphenyl groups increase logP vs. naphthyl, affecting membrane permeability in biological assays .
- Electronic Effects : Biphenyl’s conjugated π-system may stabilize radical intermediates during oxidation, unlike naphthyl’s fused rings .
- Experimental Comparison : Synthesize both analogs and compare reaction rates in ester hydrolysis or enzymatic assays .
Q. What computational methods predict interactions between Ethyl 6-(4-biphenyl)-6-oxohexanoate and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to enzymes like 6-oxohexanoate dehydrogenase. Validate with MD simulations .
- QSAR Models : Correlate substituent effects (e.g., biphenyl vs. phenyl) with biodegradation rates using Gaussian-based DFT calculations .
Data Contradiction Analysis
Q. Why do metabolic studies show variable adipate yields from 6-oxohexanoate derivatives?
- Key Findings :
- Structural Impact : Substrates with bulky groups (e.g., biphenyl) reduce enzyme accessibility, lowering adipate yields (e.g., 30–50% vs. 90% for unsubstituted analogs) .
- Alternative Pathways : Pseudomonas spp. may shunt substrates toward non-productive metabolites like 2-tetrahydrofuranacetic acid under oxygen-limited conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
